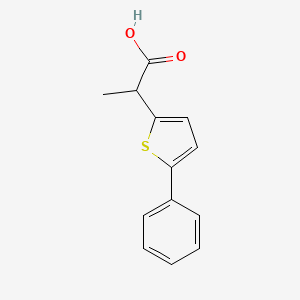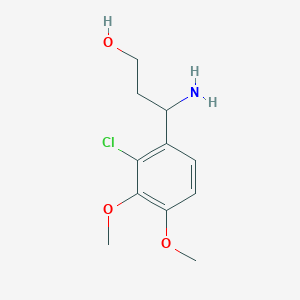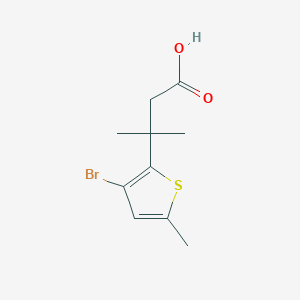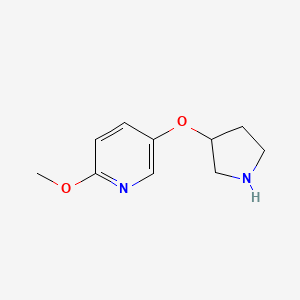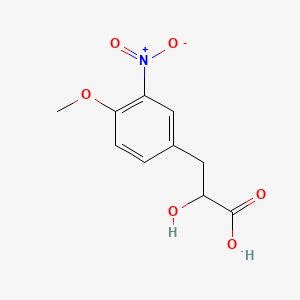
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the nitration of a methoxy-substituted phenylpropanoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino-substituted phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a hydroxy group instead of a nitro group, leading to different reactivity and applications.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO6 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO6/c1-17-9-3-2-6(4-7(9)11(15)16)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clé InChI |
COGPPUVYLOBZRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



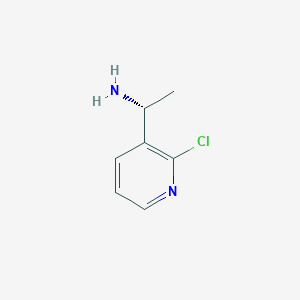


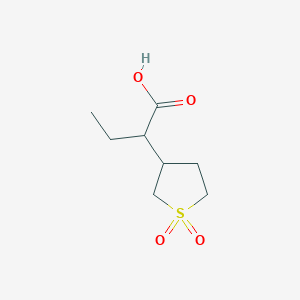
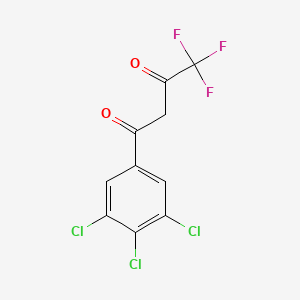

![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
